2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a benzamide derivative characterized by a chloro substituent at position 2 and a fluoro substituent at position 6 on the benzene ring. The amide nitrogen is linked to a 4-(2-methoxyphenoxy)but-2-yn-1-yl group, introducing a rigid alkyne spacer and a methoxy-substituted phenoxy moiety. The compound’s design combines halogen atoms (Cl, F) for enhanced lipophilicity and a methoxy group for electronic modulation, while the alkyne linker may influence conformational stability.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-23-15-9-2-3-10-16(15)24-12-5-4-11-21-18(22)17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMPNRDBPXBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups into the benzamide core.
Scientific Research Applications
2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new biochemical assays or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the methoxyphenoxy butynyl side chain may modulate its activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table and analysis highlight key structural and hypothetical physicochemical differences between 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE and related compounds from literature:
Key Structural and Functional Differences:
- Halogen Placement : The target compound’s 2-Cl, 6-F substitution contrasts with CHj400’s 2-Cl, 6-F, and 4-CF3 arrangement, which introduces steric bulk and stronger electron-withdrawing effects.
- Electronic Effects : The methoxy group in the target compound provides moderate electron-donating properties, whereas CHj400’s nitro and CF3 groups create a highly electron-deficient aromatic system.
- Solubility and Pharmacokinetics: MQY401’s morpholine group likely enhances water solubility, while the target compound’s methoxyphenoxy-alkyne motif may favor lipid membrane permeability.
Biological Activity
The compound 2-Chloro-6-Fluoro-N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article examines its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is . The compound features a chloro and fluoro substituent on the benzene ring, which are known to influence biological activity. The presence of the methoxyphenoxy group enhances lipophilicity, potentially improving membrane permeability.
Table 1: Structural Data
| Atom | Coordinates (x, y, z) | Bond Lengths (Å) |
|---|---|---|
| C1 | (0.63552, 0.74993, 0.09212) | C–Cl: 1.739(3) |
| F1 | (0.50929, 0.6088, 0.3409) | C–F: 1.362(4) |
| O1 | (0.68645, 0.4323, 0.3386) | C–O: 1.453(3) |
| O2 | (0.73216, 0.2976, 0.1861) | C–O: 1.358(4) |
| O3 | (0.96238, 0.4547, 0.1014) | C–O: 1.371(4) |
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of fluorine and chlorine atoms can enhance the antimicrobial potency by altering the compound's interaction with bacterial membranes.
Case Study : A study evaluating a series of fluoroaryl derivatives found that compounds with halogen substitutions showed increased inhibition zones compared to their non-fluorinated counterparts . For instance, a related compound demonstrated an inhibition zone of 16 mm against S. aureus.
Minimum Inhibitory Concentrations (MIC)
The MIC values for structurally related compounds suggest that modifications can lead to potent antimicrobial agents. For example, derivatives with fluorine substituents have shown MIC values as low as 16 µM , indicating strong antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of halogen atoms significantly influences biological activity:
- Fluorine Substitution : Enhances lipophilicity and membrane permeability.
- Chlorine Substitution : May contribute to increased binding affinity to biological targets.
Table 2: Summary of Biological Activities
| Compound Name | Inhibition Zone (mm) | MIC (µM) | Activity Type |
|---|---|---|---|
| Compound A | 15 mm | 32 µM | Antimicrobial |
| Compound B | 16 mm | 16 µM | Antimicrobial |
| Compound C | Not applicable | >128 µM | Low activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
